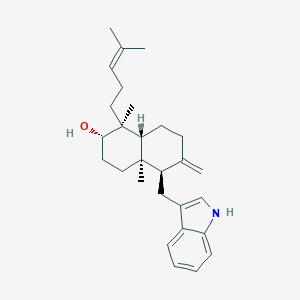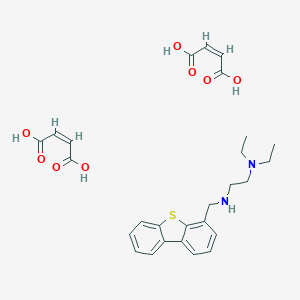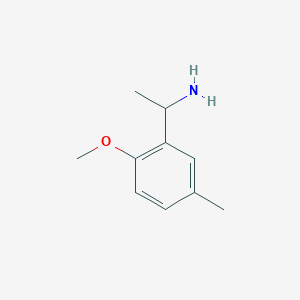
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an important molecule in organic chemistry due to its unique structure and properties. It is a heterocyclic aldehyde that is found in many natural products, and has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This molecule has been used as a starting material for the synthesis of several drugs and as a reagent in many reactions.
Scientific Research Applications
Synthesis of Cu (II) Complexes
This compound has been used in the synthesis of novel Cu (II) complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . These complexes have been prepared and characterized, and their biological activity has been investigated .
Cytotoxicity Against Human Tumor Cells
The Cu (II) complexes synthesized using this compound have shown high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . This is related to the high cellular uptake of these complexes .
Selectivity Towards Cancerous Cell Lines
The Cu (II) complexes have also shown a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines . They were able to circumvent cisplatin resistance .
Inhibition of Acetylcholinesterase Enzyme
New 2-oxo-1,2-dihydroquinoline-3-carboxamides synthesized from this compound have been evaluated as potent inhibitors against the acetylcholinesterase enzyme . This enzyme plays a crucial role in Alzheimer’s disease, and inhibiting it can help in the treatment of this disease .
Treatment of Alzheimer’s Disease
The synthesized carboxamides have shown strong potency in inhibiting the acetylcholinesterase enzyme . Some of these compounds had activities higher than or close to donepezil, a drug currently used against Alzheimer’s disease .
Protein Kinase Inhibition
This compound has been studied for its potential applications in inhibiting protein kinases. Protein kinases play a key role in cellular processes, and their inhibition can be useful in treating various diseases.
Growth Inhibition of Certain Cancer Cell Lines
It has been found to be effective in inhibiting the growth of certain cancer cell lines. This makes it a potential candidate for cancer treatment.
Alkylation and Interaction with N-Nucleophiles
Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have been studied . This can help in understanding its reactivity and potential applications in organic synthesis .
properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNTVPBXVATJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358628 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
101382-53-0 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)








